![molecular formula C26H24FN3O5S B2500698 7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866896-69-7](/img/no-structure.png)

7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

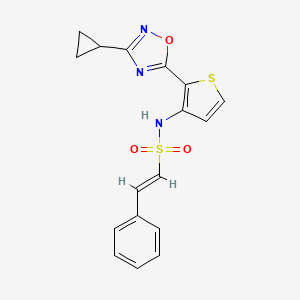

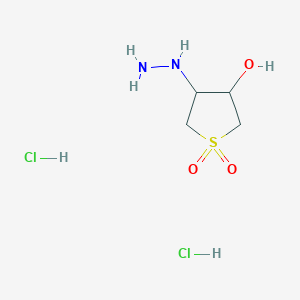

7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24FN3O5S and its molecular weight is 509.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

Antiproliferative Activities

Compounds within the thienopyrimidine class, including structures similar to the specified compound, have been evaluated for their antiproliferative activities. For instance, tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives have demonstrated strong antiproliferative activity against various cell lines, outperforming Fluorouracil in some cases. These findings suggest potential applications in cancer research and therapy, emphasizing the importance of structural variations in enhancing biological efficacy (Tang et al., 2014).

Inhibitory Activities

Derivatives of pyrido[2,3-d]pyrimidines have been synthesized and screened for various inhibitory activities, including urease inhibition. This exploration provides insights into the compound's potential for treating conditions related to urease activity, such as infections caused by Helicobacter pylori. The specific activity levels vary among derivatives, highlighting the influence of structural modifications on biological functions (Rauf et al., 2010).

Chemical Synthesis and Characterization

Synthesis Techniques

The synthesis of thienopyrimidine derivatives involves multiple steps, including reactions with various aldehydes, acids, and bases to introduce different functional groups. These methods underscore the chemical versatility of the thienopyrimidine scaffold and its potential for generating a wide range of biologically active compounds. The ability to modify the core structure extensively allows for the exploration of its applications in medicinal chemistry and drug design (El-Gazzar et al., 2006).

Novel Derivatives and Applications

The creation of novel thienopyrimidine derivatives through strategic chemical modifications has led to compounds with promising biological activities. This includes the exploration of their antibacterial properties, offering potential applications in addressing antibiotic resistance. The structural diversity within this class of compounds enables the targeted design of molecules with specific biological activities, contributing to the development of new therapeutic agents (More et al., 2013).

Propiedades

Número CAS |

866896-69-7 |

|---|---|

Fórmula molecular |

C26H24FN3O5S |

Peso molecular |

509.55 |

Nombre IUPAC |

11-acetyl-4-(2,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |

InChI |

InChI=1S/C26H24FN3O5S/c1-15(31)28-10-9-19-22(14-28)36-25-23(19)24(32)30(20-8-7-18(34-2)12-21(20)35-3)26(33)29(25)13-16-5-4-6-17(27)11-16/h4-8,11-12H,9-10,13-14H2,1-3H3 |

Clave InChI |

IIFZILZWTGRYGN-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=C(C=C(C=C5)OC)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)

![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)

![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)